3-Méthylfurane-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

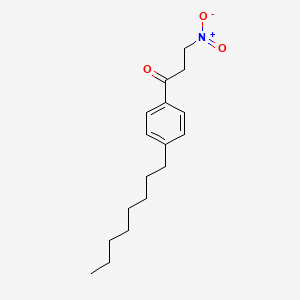

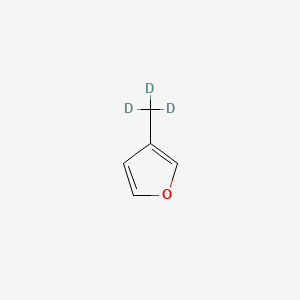

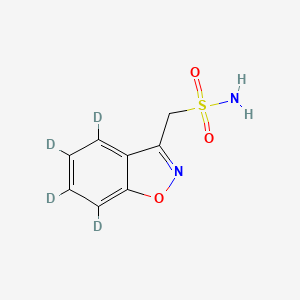

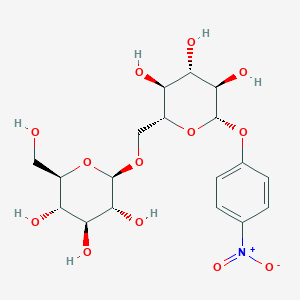

3-Methylfuran-d3 is a deuterium-labeled compound with the molecular formula C5H3D3O and a molecular weight of 85.12 g/mol . It is a stable isotope-labeled internal standard used in various analytical applications, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. This compound is a colorless liquid with a boiling point of 64°C.

Applications De Recherche Scientifique

3-Methylfuran-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mécanisme D'action

- Role : 3-Methylfuran-d3 serves as a labeled internal standard for gas chromatography-mass spectrometry (GC-MS) analysis .

- Resulting Changes : It helps maintain calcium and phosphorus levels, essential for bone health and various metabolic functions .

- Downstream Effects : Proper vitamin D levels impact transcription regulation, bone metabolism, and other physiological processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

It is known that furans, including 3-Methylfuran-d3, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Furans, including 3-Methylfuran-d3, have been shown to have effects on various types of cells and cellular processes . They can interact with lung and liver microsomal proteins

Molecular Mechanism

It is known that furans, including 3-Methylfuran-d3, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites . These metabolites can bind covalently to amino acids, proteins, and DNA .

Temporal Effects in Laboratory Settings

It is known that furans, including 3-Methylfuran-d3, can form in foods during thermal processing and can co-occur

Metabolic Pathways

It is known that furans, including 3-Methylfuran-d3, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites

Méthodes De Préparation

The preparation of 3-Methylfuran-d3 involves the epoxilation reaction between isopentanediene and hydrogen peroxide in the presence of a Mo-Schiff base complex as a catalyst . This method is advantageous due to its low cost and efficiency. Industrial production methods typically involve the use of stable isotope-labeled precursors and advanced synthetic techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

3-Methylfuran-d3 undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

3-Methylfuran-d3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:

2-Methylfuran: Another alkylfuran used in similar analytical applications but without deuterium labeling.

2,3-Dimethylfuran: A derivative of furan with two methyl groups, used in the analysis of volatile organic compounds in food products.

2,5-Dimethylfuran: Another furan derivative with two methyl groups, commonly found in heat-treated food products.

These compounds share similar chemical properties but differ in their labeling and specific applications, highlighting the uniqueness of 3-Methylfuran-d3 in scientific research.

Propriétés

IUPAC Name |

3-(trideuteriomethyl)furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRQXYWFQKJIP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662102 |

Source

|

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105855-05-8 |

Source

|

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)